TCO-carbonylamino-benzamido-PEG3 NHS ester

Description

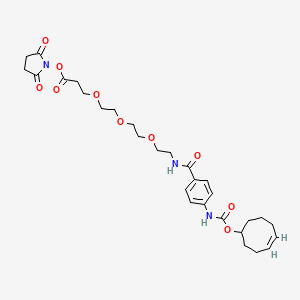

TCO-carbonylamino-benzamido-PEG3 NHS ester: is a polyethylene glycol (PEG) linker that contains a trans-cyclooctene (TCO) moiety and a N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugation, molecular imaging, and cell-based diagnostics due to its high reactivity and specificity . The hydrophilic PEG spacer in the compound increases water solubility and reduces steric hindrance during ligation .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[[4-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]benzoyl]amino]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39N3O10/c33-25-12-13-26(34)32(25)42-27(35)14-16-38-18-20-40-21-19-39-17-15-30-28(36)22-8-10-23(11-9-22)31-29(37)41-24-6-4-2-1-3-5-7-24/h1-2,8-11,24H,3-7,12-21H2,(H,30,36)(H,31,37)/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTELZLXXTKERGZ-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NC2=CC=C(C=C2)C(=O)NCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)NC2=CC=C(C=C2)C(=O)NCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39N3O10 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TCO-carbonylamino-benzamido-PEG3 NHS ester typically involves the following steps:

PEGylation: The PEG chain is first functionalized with a TCO moiety.

Amidation: The PEG-TCO intermediate is then reacted with a benzamido group.

NHS Ester Formation: Finally, the benzamido-PEG-TCO compound is converted to the NHS ester form using N-hydroxysuccinimide and a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk PEGylation: Large quantities of PEG are functionalized with TCO.

Automated Amidation: Automated systems are used for the amidation step to ensure consistency and efficiency.

NHS Esterification: The final step involves converting the intermediate to the NHS ester form using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The NHS ester group readily reacts with primary amines to form stable amide bonds.

Cycloaddition Reactions: The TCO moiety undergoes rapid and selective cycloaddition with tetrazine compounds.

Common Reagents and Conditions:

Substitution: Primary amines, mild bases (e.g., triethylamine), and solvents like dimethylformamide (DMF).

Cycloaddition: Tetrazine derivatives, aqueous or organic solvents, and room temperature conditions.

Major Products:

Amide Bonds: Formed from the reaction of the NHS ester with primary amines.

Cycloadducts: Resulting from the cycloaddition of TCO with tetrazine

Scientific Research Applications

Chemistry

Bioconjugation: Used to label antibodies, proteins, and other macromolecules with TCO moieties.

Click Chemistry: Facilitates rapid and efficient click chemistry reactions with tetrazine compounds.

Biology

Molecular Imaging: Employed in the development of imaging agents for tracking biological processes.

Cell-Based Diagnostics: Utilized in diagnostic assays to detect specific biomolecules.

Medicine

Drug Delivery: Enhances the delivery of therapeutic agents by improving solubility and reducing immunogenicity.

Therapeutic Development: Used in the synthesis of targeted therapies and bioconjugates.

Industry

Material Science: Applied in the development of advanced materials with improved properties.

Cross-Linking Techniques: Used in the production of cross-linked polymers and hydrogels.

Mechanism of Action

Mechanism

NHS Ester Reactivity: The NHS ester group reacts with primary amines to form stable amide bonds, facilitating the conjugation of TCO moieties to biomolecules.

TCO-Tetrazine Ligation: The TCO moiety undergoes rapid and selective cycloaddition with tetrazine compounds, enabling efficient bioconjugation and molecular imaging

Molecular Targets and Pathways

Primary Amines: The NHS ester targets primary amines on proteins and other biomolecules.

Tetrazine Compounds: The TCO moiety specifically reacts with tetrazine derivatives, forming stable cycloadducts.

Comparison with Similar Compounds

Similar Compounds

TCO-carbonylamino-benzamido-PEG4 NHS ester: Similar structure but with a longer PEG spacer.

TCO-carbonylamino-benzyl NHS ester: Contains a benzyl group instead of a benzamido group.

TCO-PEG-NHS ester: Lacks the benzamido group, offering different reactivity and properties

Uniqueness

Hydrophilic PEG Spacer: Increases water solubility and reduces steric hindrance.

High Reactivity: The TCO moiety provides exceptional reactivity with tetrazine compounds.

Versatility: Suitable for a wide range of applications in chemistry, biology, medicine, and industry

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.